molecular formula C8H21ClN2O2S B7640256 N-(2-aminoethyl)-2-methylpentane-1-sulfonamide;hydrochloride

N-(2-aminoethyl)-2-methylpentane-1-sulfonamide;hydrochloride

Cat. No. B7640256
M. Wt: 244.78 g/mol
InChI Key: AKBKAJYRHXONOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-aminoethyl)-2-methylpentane-1-sulfonamide;hydrochloride, also known as AEMPS, is a sulfonamide derivative that has gained interest in the scientific community due to its potential applications in the field of medicine. This compound has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for further research.

Mechanism of Action

The exact mechanism of action of N-(2-aminoethyl)-2-methylpentane-1-sulfonamide;hydrochloride is not fully understood, but it is believed to exert its effects through the inhibition of various enzymes and signaling pathways in the body.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of immune function. Additionally, it has been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-aminoethyl)-2-methylpentane-1-sulfonamide;hydrochloride in lab experiments is its relative ease of synthesis, as well as its low cost. However, one limitation is its potential toxicity, as it has been shown to have cytotoxic effects at high concentrations.

Future Directions

There are several potential future directions for research on N-(2-aminoethyl)-2-methylpentane-1-sulfonamide;hydrochloride, including further investigation of its antitumor and anti-Alzheimer's disease properties, as well as its potential use in the treatment of other diseases such as diabetes and cardiovascular disease. Additionally, further studies could be conducted to elucidate the exact mechanism of action of this compound, as well as to explore its potential as a therapeutic agent.

Synthesis Methods

The synthesis of N-(2-aminoethyl)-2-methylpentane-1-sulfonamide;hydrochloride can be achieved through the reaction of 2-methylpentan-1-amine with chlorosulfonic acid, followed by the addition of ethylenediamine. The resulting product is then treated with hydrochloric acid to yield this compound hydrochloride.

Scientific Research Applications

N-(2-aminoethyl)-2-methylpentane-1-sulfonamide;hydrochloride has been studied for its potential use as an antitumor agent, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, it has been investigated for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the formation of beta-amyloid plaques in the brain.

properties

IUPAC Name

N-(2-aminoethyl)-2-methylpentane-1-sulfonamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H20N2O2S.ClH/c1-3-4-8(2)7-13(11,12)10-6-5-9;/h8,10H,3-7,9H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKBKAJYRHXONOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)CS(=O)(=O)NCCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H21ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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